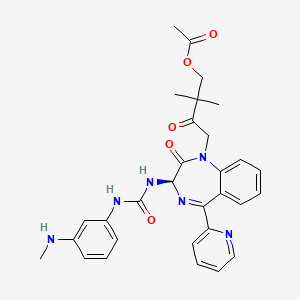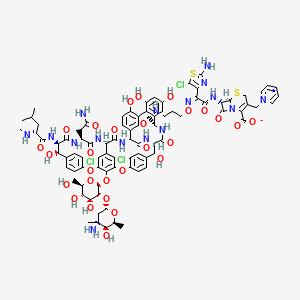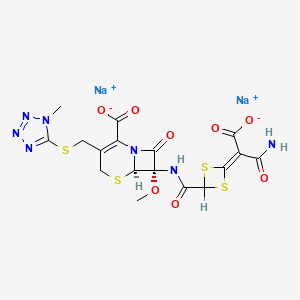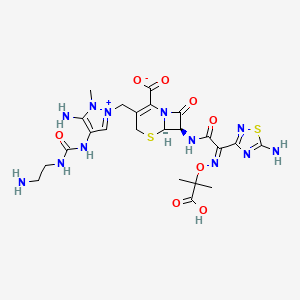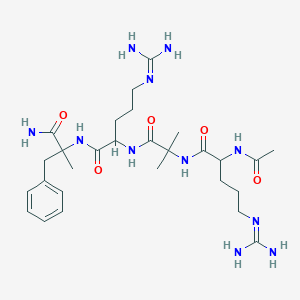
CHMFL-BTK-01
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-BTK-01, also known as compound 9, is a highly selective irreversible BTK inhibitor . It has an IC50 of 7 nM and potently inhibits BTK Y223 auto-phosphorylation .
Molecular Structure Analysis
The molecular structure of this compound is C38H41N5O5 . Its exact mass is 647.31 and its molecular weight is 647.776 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C38H41N5O5 and a molecular weight of 647.776 . The exact mass is 647.31 .Applications De Recherche Scientifique
Selective Inhibition of Bruton's Tyrosine Kinase (BTK)
CHMFL-BTK-01 is a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, designed through a structure-based drug approach. It effectively targets the Cys481 residue in BTK, differentiating it from other kinases such as BMX, JAK3, and EGFR that bear similar active cysteine residues. This compound has demonstrated a potent inhibition capacity (IC50: 7 nM) and high selectivity in kinase profiling, making it a promising tool for exploring BTK-related pathology in scientific research (Liang et al., 2017).
Application in Rheumatoid Arthritis (RA) Research
This compound has been studied in the context of rheumatoid arthritis (RA), where BTK plays a significant role in B cell receptor-mediated inflammatory signaling. This compound has shown efficacy in blocking anti-IgM stimulated BCR signaling in cell lines, significantly inhibiting the production of inflammatory factors like TNF-α in human PBMC cells. Its high specificity makes this compound a useful pharmacological tool for understanding BTK-mediated signaling in RA pathology (Wu et al., 2017).
Inhibition of Auto-phosphorylation and Induction of Apoptosis
Research indicates that this compound can potently inhibit BTK Y223 auto-phosphorylation and induce apoptosis in various cell lines. The compound has shown effectiveness in arresting the cell cycle in the G0/G1 phase, which is crucial for understanding the molecular mechanisms underlying certain pathological conditions and could potentially guide therapeutic strategies (Liang et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
2095280-64-9 |
|---|---|
Formule moléculaire |
C38H41N5O5 |
Poids moléculaire |
647.776 |
Nom IUPAC |
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
Clé InChI |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CHMFL-BTK-01 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
